
5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde, also known as HOPC, is a chemical compound that belongs to the class of pyranones. It is a yellow powder with a molecular formula of C6H4O4 and a molecular weight of 140.09 g/mol. HOPC has been widely studied due to its potential applications in the field of medicine, particularly in the treatment of cancer and inflammation.
Mechanism of Action
The mechanism of action of 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde is not yet fully understood. However, it has been suggested that 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde may exert its anti-inflammatory and anti-cancer effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and cell survival. By inhibiting NF-κB, 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde may reduce the production of pro-inflammatory cytokines and promote cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde can modulate various biochemical and physiological processes. 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may contribute to its anti-inflammatory effects. In addition, 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde has been shown to induce apoptosis in cancer cells, which may be mediated by the activation of caspase-3 and -9.
Advantages and Limitations for Lab Experiments
5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde has some limitations. It is insoluble in water, which may limit its use in some experiments. In addition, the mechanism of action of 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde is not yet fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde. One area of interest is the development of new drugs based on 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde. 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde has shown promising anti-inflammatory and anti-cancer properties, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the elucidation of the mechanism of action of 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde. Understanding how 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde exerts its effects may lead to the development of more effective drugs. Finally, more research is needed to determine the safety and efficacy of 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde in animal models and humans.
Synthesis Methods
5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde can be synthesized through a variety of methods, including the condensation of 2-hydroxybenzaldehyde and pyruvic acid in the presence of a catalyst. Another method involves the reaction of 2,4-dihydroxybenzaldehyde and glyoxylic acid in the presence of a base. Both methods result in the formation of 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde with high yields.
Scientific Research Applications
5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde has been extensively studied for its potential use in medicine. It has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to reduce inflammation in animal models of disease.
properties
IUPAC Name |
5-hydroxy-4-oxopyran-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-2-4-1-5(8)6(9)3-10-4/h1-3,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACXAVWWICJNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)

![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)


![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)
![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)

